1-Decyne is often used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals . Thanks to its carbon-carbon triple bond, decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .
1-Decyne has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds . This application is particularly relevant in the field of nanotechnology and materials science.
1-Decyne is used as a model substrate in Suzuki-Miyaura couplings . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Sonogashira couplings also use 1-Decyne as a substrate . This reaction is used to form carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides .
1-Decyne participates in Huisgen cycloadditions , a type of organic reaction used to synthesize 1,2,3-triazoles .
Borylation reactions also involve 1-Decyne . These reactions are used to introduce boron into organic compounds, which can be useful for subsequent transformations .
Under the catalysis of platinum, 1-Decyne reacts with hydrogen to produce decane . This reaction is particularly useful in the field of petrochemicals and fuels, where alkanes like decane are key components .
Thanks to its carbon-carbon triple bond, 1-Decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds . This makes it a valuable tool in the field of organic chemistry .
1-Decyne is a terminal alkyne with the chemical formula and a molecular weight of approximately 138.25 g/mol. It features a triple bond between the first and second carbon atoms in its linear chain, making it an important member of the alkyne family. Its structure can be represented as , indicating that it has a carbon chain of ten carbons with the triple bond at the terminal position. 1-Decyne is also known by other names such as octylacetylene and dec-1-yne .
Several methods are available for synthesizing 1-decyne:
1-Decyne has several practical applications across various fields:
Research on interaction studies involving 1-decyne primarily focuses on its reactivity with other chemical species rather than biological interactions. For instance, studies have shown that it can interact with hydroxyl radicals in the atmosphere, influencing its environmental fate and behavior .
Additionally, its role as a stabilizing agent for nanoparticles highlights its potential interactions at the molecular level within catalytic systems.
Several compounds share structural similarities with 1-decyne. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
1-Decene | Contains a double bond; used in polymer production. | |
1-Octyne | Shorter carbon chain; used in organic synthesis. | |
1-Dodecyne | Longer carbon chain; exhibits similar chemical properties but different boiling/melting points. | |
1-Heptyne | Shorter alkyne; used similarly but less prevalent than longer alkynes like 1-decyne. |
Uniqueness of 1-Decyne:
1-Decyne's unique position as a terminal alkyne allows it to participate in specific reactions that are not possible for saturated hydrocarbons or other unsaturated compounds like alkenes. Its applications in nanoparticle stabilization and organic synthesis further distinguish it from similar compounds .
Flammable;Corrosive;Irritant;Environmental Hazard